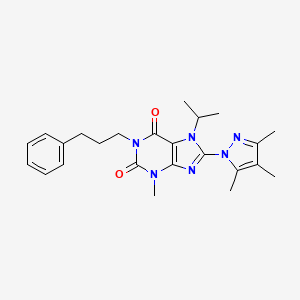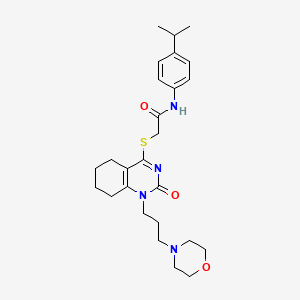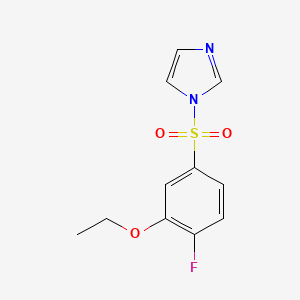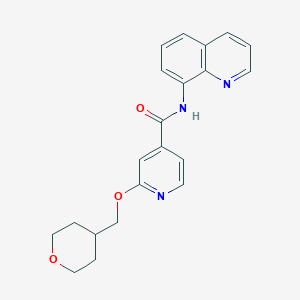
N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as IPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPN belongs to the class of isonicotinamide derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Transformations
1. Innovative Synthesis Routes
Research has focused on developing novel synthesis pathways for related compounds, showcasing methodologies for creating complex molecules. For example, Ramkumar and Nagarajan (2014) detailed a new route to synthesize ellipticine quinone from isatin, demonstrating the versatility of related compounds in synthetic chemistry (Ramkumar & Nagarajan, 2014).
2. Characterization of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, such as those by Aydın and Dağci (2010), contribute to a deeper understanding of the chemical properties and potential applications of these molecules in various scientific domains (Aydın & Dağci, 2010).
Biological and Pharmaceutical Potential
3. Antibacterial and Insecticidal Properties
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, indicating the biological relevance of these compounds (Deohate & Palaspagar, 2020).
4. Antimicrobial and Antifungal Activities
Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, assessing their antimicrobial and antifungal activities. This research suggests the potential of similar compounds in developing new antimicrobial agents (Hassan, 2013).
5. Chemical Interactions and Structural Insights
Studies like those by Reddy, Babu, and Nangia (2006) on carboxamide-pyridine N-oxide heterosynthon for crystal engineering provide valuable insights into the structural and interactive properties of these molecules, which can be leveraged for pharmaceutical cocrystal design (Reddy, Babu, & Nangia, 2006).
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses .
Mode of Action
The compound interacts with its targets, the COX isoenzymes, by blocking arachidonate binding . This competitive inhibition results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The affected biochemical pathway is the conversion of arachidonic acid to prostaglandin G, catalyzed by COX-1 and COX-2 . The downstream effects include the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .
Result of Action
The molecular and cellular effects of the compound’s action are primarily analgesic and anti-inflammatory . By inhibiting the COX isoenzymes, the compound reduces the production of prostaglandins and thromboxanes, thereby alleviating pain and inflammation .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(23-10-6-16-14-24-19-4-2-1-3-18(16)19)15-5-9-22-20(13-15)27-17-7-11-26-12-8-17/h1-5,9,13-14,17,24H,6-8,10-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXSOFPFQJXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)


![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)
![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)
![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)

![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)





